1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5O/c1-10-6-14-17-8-13(9-21(14)20-10)19-15(22)18-7-11-2-4-12(16)5-3-11/h2-6,8-9H,7H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCIPZBLUPBBHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and hydrazine derivatives.
Introduction of the fluorobenzyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 4-fluorobenzyl chloride under basic conditions.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a carbamate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional oxygen functionalities.
Reduction: Formation of reduced derivatives with hydrogenated functionalities.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorobenzyl group.
Scientific Research Applications
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Urea-Linked Pyrazolo[1,5-a]pyrimidine Derivatives
Substituent Variations on the Aromatic Ring
- 1-(2-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (): The 2-methoxyphenyl group replaces the 4-fluorobenzyl moiety. This substitution may reduce lipophilicity (ClogP) compared to the fluorinated analog.
Chlorinated and Complex Substituents
- (S)-1-(2-(2-Aminoethoxy)-5-chloropyridin-3-yl)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-a]pyrimidin-6-yl)urea hydrochloride (): Features a chloropyridine and a methoxyethyl-substituted pyrazolopyrimidine. The chlorine atoms and methoxyethyl group may enhance target selectivity or solubility. The urea bridge remains critical for hydrogen bonding, similar to the target compound.
Core Heterocycle Variations
Pyrazolo[3,4-b]pyridine Derivatives
- Phenyl substituent instead of fluorobenzyl may reduce metabolic stability due to lack of fluorine.
Triazolo[1,5-a]pyrimidine Analogs
- N-(3-(6-(3-(difluoromethyl)pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-fluorophenyl)-2,4-dimethyloxazole-5-carboxamide (3, ): Replaces pyrazolo[1,5-a]pyrimidine with a triazolo[1,5-a]pyrimidine core.
Functional Group Modifications
Ether and Amine Linkages
- DMH4: 4-(2-(4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine (): Replaces the urea bridge with a phenoxyethyl-morpholine linker. The morpholine group enhances solubility, but the absence of urea may reduce target affinity in kinase inhibition.
Carboxylic Acid Derivatives
Biological Activity
1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
- Molecular Formula : C13H13FN4O
- Molecular Weight : 246.27 g/mol
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication. For example, they have been shown to inhibit protein kinases, which are crucial for cell signaling pathways that regulate cell growth and division .
- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by interfering with viral replication processes. The presence of the fluorobenzyl group enhances binding affinity to viral targets .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Studies : A study conducted on various human cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values indicating potent activity against breast and lung cancer cells .
- Antiviral Efficacy : In vitro studies showed that this compound effectively inhibited the replication of certain viruses, suggesting its potential as a therapeutic agent in antiviral treatments. The mechanism was linked to the disruption of viral RNA synthesis .
- Enzyme Inhibition Mechanism : Detailed kinetic studies revealed that the compound acts as a competitive inhibitor for specific kinases involved in cellular signaling pathways associated with cancer progression .
Q & A
Q. What are the recommended synthetic routes for 1-(4-Fluorobenzyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea?
Methodological Answer: The synthesis typically involves coupling reactions between a fluorobenzylamine derivative and a pyrazolo[1,5-a]pyrimidine precursor. A common approach includes:
- Step 1: Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid via cyclization of aminopyrazole derivatives with β-ketoesters under acidic conditions .
- Step 2: Activation of the carboxylic acid group (e.g., using CDI or DCC) to form an acyl chloride or active ester intermediate.
- Step 3: Reaction with 4-fluorobenzylamine in the presence of a coupling agent (e.g., HATU or EDC) to yield the urea derivative.
Key Considerations: - Optimize reaction conditions (temperature, solvent, catalysts) to minimize side products. For example, refluxing in anhydrous DMF improves yield .
Q. How should researchers characterize this compound using spectroscopic methods?
Methodological Answer: A combination of techniques is required:
- 1H/13C NMR: Identify aromatic protons (δ 7.1–8.3 ppm for fluorobenzyl and pyrimidine rings) and methyl groups (δ 2.5–2.7 ppm for pyrazolo-CH3) .
- IR Spectroscopy: Confirm urea C=O stretching (~1640–1680 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) should match the calculated molecular weight (C₁₆H₁₄FN₅O: 327.3 g/mol).
Example Data:
| Technique | Key Peaks/Bands | Reference |
|---|---|---|
| 1H NMR | δ 8.2 (pyrimidine H), δ 4.5 (benzyl CH2) | |
| IR | 1675 cm⁻¹ (C=O) |
Q. What are the solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility: Limited solubility in aqueous buffers; use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Solubility in PBS (pH 7.4) is typically <1 mg/mL .
- Stability:
- Store at –20°C under inert atmosphere to prevent hydrolysis of the urea moiety.
- Degradation occurs at >60°C; monitor via HPLC (retention time ~12.5 min, C18 column) .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Variable Substituents: Modify fluorobenzyl (e.g., replace F with Cl, CH3) or pyrazolo-pyrimidine (e.g., alter methyl group to ethyl or aryl).
- Assay Design: Test analogs in enzymatic assays (e.g., kinase inhibition) or cellular models (e.g., antiproliferative activity in cancer cell lines).
- Data Interpretation: Correlate substituent electronegativity/hydrophobicity with activity. For example, fluorobenzyl enhances target binding via π-π stacking .
Example SAR Table:
| Substituent | Biological Activity (IC50) | Key Finding |
|---|---|---|
| 4-Fluorobenzyl | 50 nM | Optimal binding |
| 4-Chlorobenzyl | 120 nM | Reduced solubility |
| Unsubstituted benzyl | >500 nM | Loss of activity |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Control Experiments: Verify compound purity (>95% via HPLC) and exclude solvent interference (e.g., DMSO toxicity in cell assays) .
- Assay Reproducibility: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors as positive controls.
- Meta-Analysis: Compare data across studies using normalized metrics (e.g., % inhibition at 10 μM). Discrepancies may arise from differences in cell lines or assay conditions .
Q. What are the environmental fate and ecological impacts of this compound?
Methodological Answer:
- Degradation Studies: Use HPLC-MS to track degradation products in simulated environmental conditions (e.g., UV light, pH 5–9). The urea moiety may hydrolyze to amines under acidic conditions .
- Ecotoxicology: Assess acute toxicity in model organisms (e.g., Daphnia magna). EC50 values >100 mg/L suggest low environmental risk .
Q. How to optimize reaction conditions to improve synthetic yield?
Methodological Answer:
Q. How to investigate interactions between this compound and biological targets?
Methodological Answer:
- Biophysical Assays: Use surface plasmon resonance (SPR) or ITC to measure binding affinity (KD).
- Molecular Docking: Model the compound into target protein structures (e.g., kinase ATP-binding sites) to identify key interactions (e.g., hydrogen bonds with fluorobenzyl) .
Q. How does the fluorobenzyl substitution influence pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes; fluorobenzyl reduces CYP450-mediated oxidation compared to unsubstituted analogs .
- LogP Measurement: Fluorine increases lipophilicity (experimental LogP ~2.8 vs. 2.1 for non-fluorinated analogs), enhancing membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
